3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c22-17-8-4-5-9-18(17)24-11-13-25(14-12-24)30(27,28)19-10-15-29-20(19)21(26)23-16-6-2-1-3-7-16/h1-10,15H,11-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODZFSWUIZDOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation of Thiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl<sub>2</sub>) under reflux (70–80°C, 2–4 hours). The intermediate is then reacted with aniline in dichloromethane (DCM) with triethylamine (TEA) as a base to yield N-phenylthiophene-2-carboxamide.
Reaction Conditions :
-
Thionyl Chloride : 1.2 equivalents, 70°C, 3 hours.
-
Aniline : 1.1 equivalents, 0°C to room temperature, 12 hours.
Characterization :
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.65 (d, 1H, thiophene H-3), 7.45–7.30 (m, 5H, phenyl), 6.95 (d, 1H, thiophene H-4).
-
IR (KBr) : 1665 cm<sup>−1</sup> (C=O stretch), 1530 cm<sup>−1</sup> (N–H bend).
Synthesis of 4-(2-Fluorophenyl)piperazine
Nucleophilic Aromatic Substitution
Piperazine reacts with 2-fluorophenyl bromide in dimethylformamide (DMF) at 120°C for 24 hours using potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as a base.
Reaction Conditions :
-
2-Fluorophenyl bromide : 1.5 equivalents.
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Piperazine : 1.0 equivalent.
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Yield : 60–65% after column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane).
Characterization :
Buchwald-Hartwig Amination (Alternative Route)
A palladium-catalyzed coupling between piperazine and 2-fluoroiodobenzene employs Pd(OAc)<sub>2</sub> and Xantphos in toluene at 100°C.
Reaction Conditions :
Sulfonation and Coupling
Sulfonation of Thiophene-2-carboxamide
N-Phenylthiophene-2-carboxamide undergoes sulfonation at the 3-position using chlorosulfonic acid (ClSO<sub>3</sub>H) in DCM at 0°C.
Reaction Conditions :
-
ClSO<sub>3</sub>H : 1.5 equivalents, 0°C, 1 hour.
-
Workup : Quenched with ice-water, extracted with DCM.
Intermediate : 3-Chlorosulfonyl-N-phenylthiophene-2-carboxamide.
Coupling with 4-(2-Fluorophenyl)piperazine
The sulfonyl chloride intermediate reacts with 4-(2-fluorophenyl)piperazine in DCM with TEA (2.0 equivalents) at room temperature.
Reaction Conditions :
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Piperazine derivative : 1.1 equivalents.
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Time : 6–8 hours.
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Yield : 75–80% after column chromatography (SiO<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>/MeOH).
Characterization of Final Product :
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<sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>): δ 164.2 (C=O), 158.5 (C-F), 140.1 (thiophene C-3), 129.8–115.4 (aromatic carbons).
Optimization and Challenges
Sulfonation Regioselectivity
The thiophene ring’s electron-rich nature directs sulfonation to the 3-position, but over-sulfonation can occur. Controlled addition of ClSO<sub>3</sub>H at 0°C minimizes side products.
Piperazine Coupling Efficiency
Steric hindrance from the 2-fluorophenyl group reduces nucleophilicity. Using excess piperazine (1.2–1.5 equivalents) and prolonged reaction times (12–24 hours) improves yields.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent application (WO2023054321A1) describes immobilizing the thiophene core on Wang resin, followed by sequential sulfonation and piperazine coupling. This method achieves 65–70% yield with automated purification.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the sulfonation and coupling steps, reducing reaction times by 50%.
Summary of Synthetic Protocols
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Amidation | SOCl<sub>2</sub>, aniline, TEA | 85% |
| 2 | Piperazine synthesis | 2-Fluorophenyl bromide, K<sub>2</sub>CO<sub>3</sub> | 65% |
| 3 | Sulfonation | ClSO<sub>3</sub>H, DCM | 80% |
| 4 | Coupling | TEA, DCM | 75% |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with potential biological activity.
Biology
In biological research, this compound has shown promise in various assays, including enzyme inhibition studies. Its ability to interact with specific molecular targets makes it a valuable tool for studying biological processes.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways can be harnessed to create therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
- CAS Number : 1040634-43-2
- Molecular Formula : C₂₁H₂₀FN₃O₃S₂
- Molecular Weight : 445.5 g/mol
- SMILES : O=C(Nc1ccccc1)c1sccc1S(=O)(=O)N1CCN(c2ccccc2F)CC1
Structural Features :
The compound consists of a thiophene-2-carboxamide core substituted with a sulfonyl group linked to a piperazine ring. The piperazine is further substituted with a 2-fluorophenyl group at the N4 position. The phenyl group attached to the carboxamide moiety and the fluorine atom on the aryl ring are critical for electronic and steric interactions.
Comparison with Structurally Similar Compounds
Functional Group Variations: Carboxamide vs. Urea Derivatives
describes a series of urea derivatives (11a–11o) featuring a thiazole-piperazine scaffold. Key comparisons include:
| Compound Class | Core Structure | Functional Group | Molecular Weight Range ([M+H]⁺) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Thiophene | Carboxamide | 445.5 | 2-Fluorophenyl, phenyl |
| Urea Derivatives (11a–11o) | Thiazole | Urea | 466.2–602.2 | Varied aryl (e.g., trifluoromethyl, chloro, methoxy) |
Key Differences :
Piperazine Substitution Patterns
reports a piperazine-containing compound with dual fluorophenyl groups and a propenol backbone. Structural insights include:
- Piperazine Conformation : Chair conformation with equatorial N–C bonds , a feature likely shared with the target compound.
- Fluorine Effects : The 2-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 4-fluorophenyl group in ’s compound .
describes N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate:
- Chain Length : The butyl linker in ’s compound may improve solubility but reduce blood-brain barrier penetration relative to the target’s direct sulfonyl-piperazine linkage .
Sulfonyl Group Modifications
highlights 3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide:
- Carboxamide Position : Both compounds retain the thiophene-2-carboxamide core, but the trifluoromethoxy substituent in may confer greater metabolic resistance than the target’s phenyl group .
Molecular Weight and Drug-Likeness
The target’s molecular weight (445.5) aligns with Lipinski’s rule of five (MW < 500), suggesting favorable pharmacokinetics compared to heavier analogues .
Crystallographic and Conformational Insights
- : The E-configuration of the propenol group and chair conformation of piperazine highlight the importance of stereochemistry in receptor binding . AutoDock4 () could model similar flexibility in the target compound’s piperazine ring .
- Hydrogen Bonding : The target’s sulfonyl and carboxamide groups may form C–H···O/F interactions akin to those observed in ’s crystal structure .
Biological Activity
3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide, also known by its CAS number 1040634-59-0, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.6 g/mol. The compound features a thiophene ring, which is known for its biological activity in various contexts. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, making it a candidate for pharmacological studies.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of piperazine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that such compounds can reduce the viability of cancer cell lines significantly, with IC50 values often in the low micromolar range .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. A series of related compounds were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. For example, derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens like Candida species .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes involved in cellular metabolism or signaling pathways.
- Receptor Modulation : The piperazine component suggests potential interactions with serotonin or dopamine receptors, which could influence neurochemical pathways relevant to mood disorders or psychotropic effects.
- Induction of Apoptosis : Studies have indicated that similar compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies provide insights into the biological activity of this compound:
- Antitumor Efficacy : A study involving human lung adenocarcinoma cells demonstrated that treatment with related compounds resulted in reduced cell viability and induced apoptosis through caspase activation pathways .
- Antibacterial Testing : In vitro testing against Staphylococcus aureus showed that the compound exhibited significant inhibition at concentrations as low as 10 µg/mL, indicating strong antibacterial properties .
- Fungal Inhibition : Compounds structurally similar to this one were tested against Candida albicans, showing a minimum inhibitory concentration (MIC) of 15 µg/mL, highlighting their potential as antifungal agents .
Q & A
Q. What are the key steps in synthesizing 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide?
The synthesis involves three critical stages:
Sulfonylation : Reacting 4-(2-fluorophenyl)piperazine with a sulfonyl chloride derivative under controlled conditions (e.g., dry dichloromethane, 0–5°C, 2–4 hours) to form the sulfonylated intermediate.
Carboxamide Coupling : Condensing the sulfonylated intermediate with thiophene-2-carboxylic acid using coupling agents like EDCI/HOBt in DMF at room temperature.
Purification : Chromatographic separation (e.g., silica gel column, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Q. Key Reaction Conditions
| Step | Solvent | Temperature | Catalyst/Purification | Yield |
|---|---|---|---|---|
| 1 | DCM | 0–5°C | None | 70–80% |
| 2 | DMF | RT | EDCI/HOBt | 60–70% |
| 3 | Ethyl acetate/hexane | RT | Silica chromatography | 90–95% purity |
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, sulfonyl group at δ 3.5–3.7 ppm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 473.6) .
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. What are the primary molecular targets of this compound?
The piperazine and sulfonyl groups enable interactions with serotonin receptors (5-HT/5-HT) , modulating neurotransmitter pathways. Fluorine substituents enhance binding affinity due to electronegativity and hydrophobic interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact binding affinity and selectivity?
- Fluorine vs. Chlorine : Fluorine at the 2-position of the phenyl ring increases 5-HT affinity (IC = 12 nM) compared to chlorine (IC = 45 nM) due to optimal steric and electronic effects .
- Sulfonyl Group Removal : Eliminating the sulfonyl moiety reduces receptor binding by ~80%, highlighting its role in stabilizing ligand-receptor interactions .
Q. Comparative Binding Data
| Substituent | Target Receptor | IC (nM) | Selectivity Ratio (5-HT/5-HT) |
|---|---|---|---|
| 2-Fluorine | 5-HT | 12 | 8.3 |
| 3-Chlorine | 5-HT | 45 | 2.1 |
| No sulfonyl | 5-HT | 220 | 0.9 |
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Metabolic Stability : Use hepatic microsome assays to identify rapid oxidation of the thiophene ring (e.g., CYP3A4-mediated metabolism reduces plasma half-life to <1 hour).
- Formulation Optimization : Lipid-based nanoemulsions improve oral bioavailability from 15% to 45% in rodent models .
Q. What strategies optimize pharmacokinetic properties while retaining activity?
- Prodrug Design : Esterification of the carboxamide group enhances solubility (e.g., methyl ester prodrug increases logP from 2.1 to 3.8) .
- Structural Rigidification : Introducing a cyclopropyl group reduces off-target binding (e.g., 10-fold lower hERG inhibition) .
Q. How to address contradictory reports on its anticancer vs. neuropharmacological activity?
Q. Can computational modeling predict its selectivity over adrenergic receptors?
- Docking Studies : Molecular dynamics simulations reveal weaker hydrogen bonding with α-adrenergic receptors (binding energy = −8.2 kcal/mol) vs. 5-HT (−10.5 kcal/mol) .
Q. What experimental approaches validate receptor selectivity in complex biological systems?
- Radioligand Displacement Assays : Use H-8-OH-DPAT (5-HT) and H-ketanserin (5-HT) to quantify inhibition constants (K) .
- Knockout Models : 5-HT receptor knockout mice show abolished anxiolytic effects, confirming target specificity .
Q. How to design analogs with improved blood-brain barrier (BBB) penetration?
- Rule of Two : Reduce molecular weight (<450 Da) and increase lipophilicity (clogP = 2–3).
- P-Glycoprotein Inhibition : Co-administration with verapamil increases brain concentration by 3-fold in rats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
